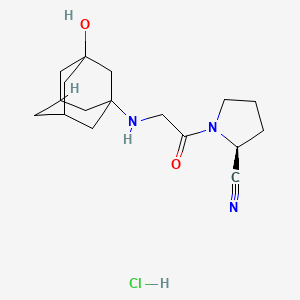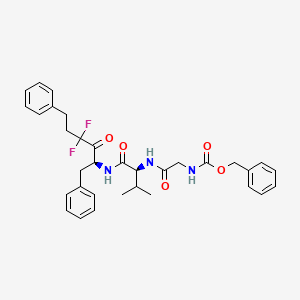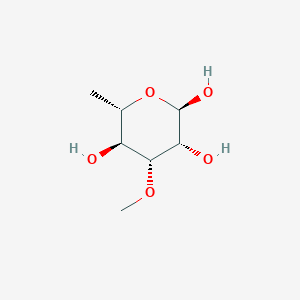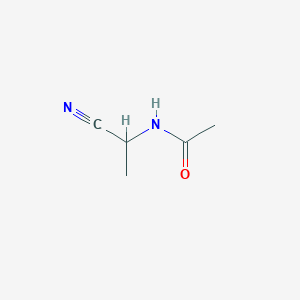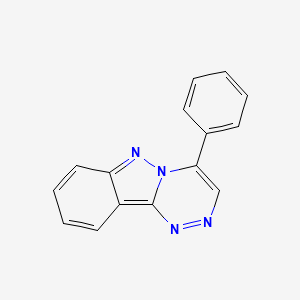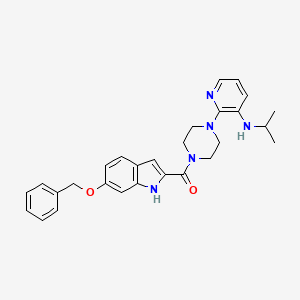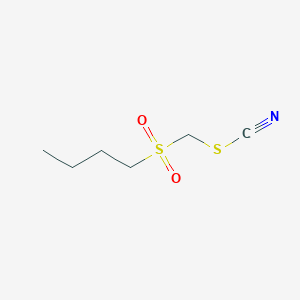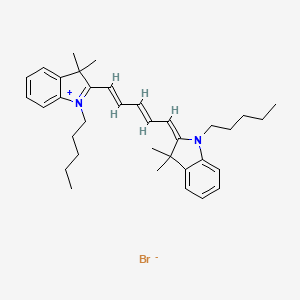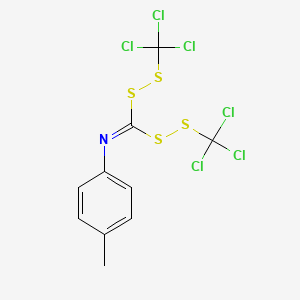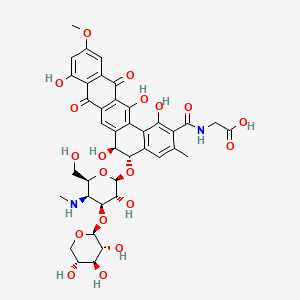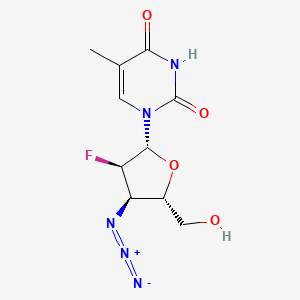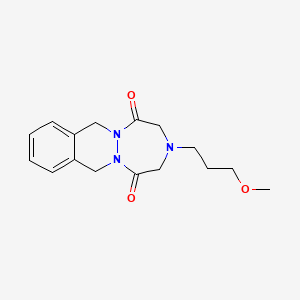
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring, a carboxylic acid group, and various substituents including a chlorine atom, a phenyl group, and a vinyl group. The (E)- configuration indicates the specific geometric arrangement of the vinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxane Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxane ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide and a suitable base.
Substitution Reactions: The chlorine atom and phenyl group are introduced through electrophilic aromatic substitution reactions.
Vinylation: The vinyl group is introduced via Heck or Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of vinyl halides with aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzodioxane derivatives.
Hydrolysis: Formation of 1,3-Benzodioxan-2-carboxylic acid derivatives.
科学的研究の応用
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Similar structure but with different substituents.
6-Chloro-4-phenyl-4-vinyl-1,3-benzodioxane: Lacks the carboxylic acid group.
4-Phenyl-4-vinyl-1,3-benzodioxane: Lacks both the chlorine atom and the carboxylic acid group.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-phenyl-4-vinyl-, methyl ester, (E)- is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
86617-05-2 |
|---|---|
分子式 |
C18H15ClO4 |
分子量 |
330.8 g/mol |
IUPAC名 |
methyl (2S,4S)-6-chloro-4-ethenyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H15ClO4/c1-3-18(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)22-17(23-18)16(20)21-2/h3-11,17H,1H2,2H3/t17-,18-/m0/s1 |
InChIキー |
JLOPOKSABGIKSW-ROUUACIJSA-N |
異性体SMILES |
COC(=O)[C@H]1OC2=C(C=C(C=C2)Cl)[C@](O1)(C=C)C3=CC=CC=C3 |
正規SMILES |
COC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C=C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


